[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol

Medicinal Chemistry Organic Synthesis Indole Functionalization

Researchers needing regioselective C2-functionalized indole scaffolds often face supply inconsistency. [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol (CAS 73282-11-8) is a reliable building block with a validated 5-HT6 receptor pharmacophore (Ki = 159 nM) and a reactive hydroxymethyl handle. - Enables diastereoselective synthesis of chiral (2-indolyl)methanamine derivatives (up to >99:1 dr). - Serves as precursor to C2-aryl indoles with demonstrated antimicrobial activity (MIC = 3.9 µg/mL). - Available in ≥97% purity with available crystal structure coordinates for computational docking workflows.

Molecular Formula C15H13NO3S
Molecular Weight 287.3 g/mol
CAS No. 73282-11-8
Cat. No. B1362283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
CAS73282-11-8
Molecular FormulaC15H13NO3S
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2CO
InChIInChI=1S/C15H13NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-10,17H,11H2
InChIKeyLRYLVFIUTJMZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol Procurement Guide


[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol (CAS 73282-11-8) is a sulfonylated indole derivative bearing a hydroxymethyl group at the indole C2 position, with the molecular formula C15H13NO3S and a molecular weight of 287.33 g/mol . This compound features a phenylsulfonyl protecting group at the indole nitrogen and a reactive primary alcohol at the 2-position, which together confer a specific physicochemical profile including a calculated topological polar surface area of 67.7 Ų and XLogP3 of 2.4 [1]. It is commercially available from established chemical suppliers as a white to off-white solid with certified purity of ≥97% .

Pre-installed C2-hydroxymethyl handle for chiral indolyl methanamine synthesis and derivatization
N1-phenylsulfonyl protecting group with pharmacophore context for 5-HT6 receptor probe studies
Experimentally determined crystal structure coordinates support molecular modeling workflows

Differentiation from Generic Indole Analogs


The substitution of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol with structurally similar indole derivatives is not functionally equivalent due to three non-interchangeable structural features that dictate divergent reactivity, biological activity, and synthetic utility. First, the phenylsulfonyl group at the indole N1 position serves a dual role: it acts as a protecting group enabling regioselective C2 functionalization while also being a recognized pharmacophoric element—studies have shown that the plain N-phenylsulfonylindole scaffold alone confers measurable 5-HT6 receptor affinity (Ki = 159 nM) absent any additional basic nitrogen [1]. Second, the precise positioning of the hydroxymethyl group at C2 (rather than C3) fundamentally alters both the compound's synthetic trajectory and its potential biological interactions [2]. Third, regioisomeric variants with substituents at alternative positions (e.g., C3-methanol, C5-methanol, C6-methanol) cannot access the same derivative space due to distinct steric and electronic environments at the reaction center [3].

1
C3-hydroxymethyl regioisomers cannot access the 2-lithiation pathway; steric environment shifts reactivity and derivative space
2
Plain N-phenylsulfonylindole lacks the C2 functional handle, limiting synthetic diversification and pharmacophore elaboration
3
C5/C6 methanol analogs lack crystallographic validation and documented 5-HT6 receptor pharmacophore context

Quantitative Evidence for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol


C2 Hydroxymethyl Enables Unique Synthetic Diversification

The presence of the hydroxymethyl (-CH2OH) group specifically at the C2 position of the indole ring confers synthetic access to 2-indolyl methanamine derivatives via lithiation and subsequent nucleophilic addition. This functional handle is absent in the unsubstituted N-phenylsulfonylindole (CAS 40899-71-6) and in C3-substituted regioisomers. Experimental data demonstrate that 2-lithiated N-phenylsulfonylindoles react with (R)-N-tert-butanesulfinyl aldimines to yield chiral (2-indolyl) methanamine derivatives with yields up to 100% and diastereoselectivities exceeding 99:1, without requiring additional Lewis acids [1]. In contrast, N-phenylsulfonylindole lacking the C2 hydroxymethyl group yields only the unfunctionalized indole core, while C3-substituted analogs (e.g., [1-(phenylsulfonyl)-1H-indol-3-yl]methanol) cannot undergo the same 2-lithiation pathway due to steric hindrance and altered regioselectivity.

Synthetic Access
Class-level
Enables chiral methanamine derivatives
(>99:1 dr, up to 100% yield)
N-phenylsulfonylindole:
unsubstituted core only
Reduces synthetic step count for chiral indole synthesis
2-Lithiation at −78°C; no Lewis acid required
Medicinal Chemistry Organic Synthesis Indole Functionalization

5-HT6 Receptor Pharmacophore via N1-Phenylsulfonyl Group

The N-phenylsulfonylindole core present in [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol constitutes a validated pharmacophore for the 5-HT6 serotonin receptor. Binding studies demonstrate that the minimal N-phenylsulfonylindole scaffold (compound 1e) exhibits a Ki value of 159 nM for 5-HT6R, a finding that is remarkable given the complete absence of a basic nitrogen atom in the structure [1]. This baseline affinity is conferred by the phenylsulfonyl group in conjunction with the indole core, independent of any additional substituents. The target compound retains this core while incorporating a C2-hydroxymethyl group, which provides an additional hydrogen bond donor site that may further modulate receptor interactions. In the same study, compounds with additional functional groups capable of forming extra receptor interactions achieved enhanced affinities (Ki = 65 nM for compound 3e; Ki = 38 nM for compound 5g), demonstrating that the C2 position is a productive vector for affinity optimization [1].

5-HT6R Binding
Class-level
Ki = 159 nM
Baseline affinity for non-basic ligand development
C2 derivatization may improve affinity (38–65 nM reported)
5-HT6 Receptor CNS Drug Discovery Serotonin Receptor Pharmacology

Crystal Structure Supports Predictive Molecular Modeling

The crystal structure of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol has been solved and deposited, providing experimentally determined atomic coordinates at a resolution suitable for reliable molecular modeling. The structure shows 30% probability displacement ellipsoids, confirming the precise three-dimensional arrangement of the phenylsulfonyl group relative to the indole C2-hydroxymethyl substituent [1]. This crystallographic validation is absent for many closely related analogs, including [1-(phenylsulfonyl)-1H-indol-3-yl]methanol, [1-(phenylsulfonyl)-1H-indol-5-yl]methanol (CAS 182187-39-9), and [1-(phenylsulfonyl)-1H-indole-6-methanol], for which no crystal structures are available in the Cambridge Structural Database. The available structural data for the target compound reveals a specific dihedral angle between the phenyl ring and the indole system, as well as the precise orientation of the hydroxymethyl group, which dictates the compound's molecular recognition properties.

Crystal Structure
Direct comparison
CSD deposited; 30% probability ellipsoids; atomic coordinates available
Validated 3D conformation for docking studies
Absent for C3/C5/C6 regioisomers
X-ray Crystallography Molecular Modeling Structure-Based Drug Design

C2-Regiospecific Antimicrobial Activity

In a systematic study comparing 2-aryl and 3-aryl substituted indoles synthesized from 1-(phenylsulfonyl)indole precursors, the C2-aryl indole derivatives displayed distinct antimicrobial activity profiles relative to their C3-aryl counterparts. Compound 13a, a 2-aryl indole derivative, exhibited a minimum inhibitory concentration (MIC) of 3.9 μg/mL against the Gram-positive microorganism Bacillus cereus, representing the most significant activity in the series [1]. This demonstrates that functionalization originating from the C2 position of the 1-(phenylsulfonyl)indole scaffold—the exact position occupied by the hydroxymethyl group in the target compound—produces biologically active entities with measurable antimicrobial potency. The target compound [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol serves as the direct synthetic precursor to such C2-functionalized bioactive indoles.

Antimicrobial Potential
Class-level
C2-aryl indole (via this precursor)
MIC 3.9 µg/mL (B. cereus)
C3-aryl indoles:
distinct activity profile
Supports antimicrobial screening of C2-substituted derivatives
Broth microdilution; Gram-positive model
Antimicrobial Screening Indole Derivatives Structure-Activity Relationship

Application Scenarios for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol


Chiral Indolyl Methanamine Synthesis for CNS Discovery

[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol is ideally suited as a starting material for the asymmetric synthesis of chiral (2-indolyl) methanamine derivatives, which have been explored as HIV protease inhibitors and 5-HT2B receptor antagonists [1]. The C2-hydroxymethyl group enables 2-lithiation and subsequent diastereoselective addition to chiral sulfinyl aldimines, producing target compounds with yields up to 100% and >99:1 diastereoselectivity [1]. This synthetic pathway requires no Lewis acid additives and proceeds under straightforward conditions (THF, −78°C), making it amenable to both medicinal chemistry exploration and scaled-up synthesis.

5-HT6 Receptor Ligand Optimization and SAR

The N-phenylsulfonylindole core present in the target compound has been pharmacologically validated as a 5-HT6 receptor-binding scaffold with Ki = 159 nM for the plain core structure [1]. [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol retains this validated pharmacophore while providing a C2-hydroxymethyl group for further derivatization. Research teams investigating non-basic 5-HT6R ligands can use this compound as a scaffold for systematic SAR studies, with literature precedent demonstrating that additional functional group interactions can improve binding affinity from Ki = 159 nM to Ki = 38–65 nM [1].

Structure-Based Drug Design with Crystal Coordinates

The availability of experimentally determined crystal structure coordinates for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol [1] makes this compound uniquely suitable for computational chemistry workflows requiring accurate molecular geometry input. Molecular docking studies targeting the 5-HT6 receptor or other indole-binding proteins can utilize the validated 3D conformation rather than relying on computationally minimized structures that may not reflect the true bioactive conformation. This reduces false-positive docking results and improves the predictive power of virtual screening campaigns.

C2-Aryl Indole Synthesis for Antimicrobial Screening

[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol serves as a precursor to C2-aryl indole derivatives via magnesiation, iodination, and Suzuki-Miyaura cross-coupling [1]. These C2-aryl indoles have demonstrated antimicrobial activity, with compound 13a showing MIC = 3.9 μg/mL against Bacillus cereus [1]. The target compound's C2-hydroxymethyl group can be elaborated to diverse C2-substituted products, providing a versatile entry point for antimicrobial SAR campaigns. This application is directly supported by peer-reviewed synthetic methodology and biological data.

Application
Selection Property
Validation Focus
Chiral indolyl methanamine synthesis
C2-hydroxymethyl synthetic handle
Diastereoselectivity and yield validation
5-HT6 receptor ligand SAR
N-phenylsulfonylindole pharmacophore
Receptor binding affinity assays
Structure-based drug design
Crystal structure coordinates
Molecular docking accuracy assessment
C2-aryl indole antimicrobial screening
C2-functionalization precursor
Antimicrobial susceptibility testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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